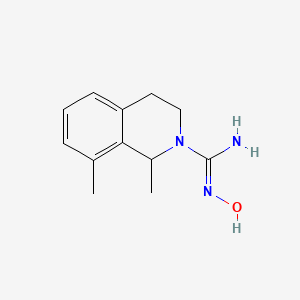
N-Hydroxy-1,8-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-1,8-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboximidamide is a synthetic organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-1,8-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboximidamide typically involves multi-step organic reactions. One common method might include the following steps:
Formation of the Isoquinoline Core: Starting from a suitable aromatic precursor, the isoquinoline core can be synthesized through cyclization reactions.
Introduction of Functional Groups:
Methylation: The methyl groups can be introduced via alkylation reactions using methylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This includes using efficient catalysts, controlling reaction temperatures, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-1,8-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxo derivatives, while reduction could produce N-hydroxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-1,8-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboximidamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family.
Quinoline: A structurally related compound with similar properties.
N-Hydroxyisoquinoline: A closely related compound with similar functional groups.
Uniqueness
N-Hydroxy-1,8-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboximidamide is unique due to its specific functional groups and structural modifications, which may confer distinct chemical and biological properties compared to other isoquinoline derivatives.
Properties
Molecular Formula |
C12H17N3O |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N'-hydroxy-1,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboximidamide |
InChI |
InChI=1S/C12H17N3O/c1-8-4-3-5-10-6-7-15(12(13)14-16)9(2)11(8)10/h3-5,9,16H,6-7H2,1-2H3,(H2,13,14) |
InChI Key |
WKDMEVDMBJHLFT-UHFFFAOYSA-N |
Isomeric SMILES |
CC1C2=C(C=CC=C2CCN1/C(=N/O)/N)C |
Canonical SMILES |
CC1C2=C(C=CC=C2CCN1C(=NO)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















